1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine
CAS No.: 2624125-56-8
Cat. No.: VC11523189
Molecular Formula: C5H9N3S
Molecular Weight: 143.21 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2624125-56-8 |
|---|---|
| Molecular Formula | C5H9N3S |
| Molecular Weight | 143.21 g/mol |
| IUPAC Name | 1-methyl-4-methylsulfanylpyrazol-3-amine |
| Standard InChI | InChI=1S/C5H9N3S/c1-8-3-4(9-2)5(6)7-8/h3H,1-2H3,(H2,6,7) |
| Standard InChI Key | AGNIDLTUXHYUIK-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C(=N1)N)SC |
Introduction
Molecular Structure and Characterization
Structural Features
The pyrazole core of 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine consists of a five-membered aromatic ring with two adjacent nitrogen atoms. Substituents at the 1-, 3-, and 4-positions contribute to its electronic and steric properties:
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1-Position: A methyl group () enhances steric bulk and influences ring conformation.
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3-Position: An amino group () introduces nucleophilic reactivity and hydrogen-bonding capacity.
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4-Position: A methylsulfanyl group () modulates electron density and participates in thioether-related reactions.
The IUPAC name, 1-methyl-4-methylsulfanylpyrazol-3-amine, reflects these substituents. X-ray crystallography of analogous pyrazole derivatives reveals planar ring geometries with bond lengths and angles consistent with aromaticity .
Table 1: Molecular Information
| Property | Value |
|---|---|
| CAS Number | 2624125-56-8 |
| Molecular Formula | |
| Molecular Weight | 143.21 g/mol |
| IUPAC Name | 1-methyl-4-methylsulfanylpyrazol-3-amine |
| InChI Key | AGNIDLTUXHYUIK-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols for 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine are scarce, pyrazole synthesis generally involves cyclocondensation of hydrazines with 1,3-diketones or related precursors. A plausible route involves:
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Hydrazine Formation: Reacting methylhydrazine with a β-ketothioester to form the pyrazole ring.
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Substituent Introduction: Sequential alkylation or thiolation to install the methyl and methylsulfanyl groups.
For example, analogous compounds like -ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine are synthesized via condensation of ethyl hydrazine with nitro-substituted pyrazole intermediates under mild heating. Catalysts such as palladium on carbon may optimize yields in reduction steps.
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors could enhance reaction control, while green solvents like ethanol may replace traditional dichloromethane. Purification via recrystallization or chromatography ensures high purity (>95%).
Physicochemical Properties
Spectroscopic Characterization
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NMR Spectroscopy: NMR would show signals for methyl ( ppm), methylsulfanyl ( ppm), and aromatic protons ( ppm) .
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Mass Spectrometry: Molecular ion peak at , with fragments corresponding to loss of .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The amino group at the 3-position undergoes reactions typical of primary amines:
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Acylation: Formation of amides with acyl chlorides.
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Alkylation: Production of secondary amines using alkyl halides.
Oxidation of Methylsulfanyl Group
The group can be oxidized to a sulfoxide () or sulfone () using agents like hydrogen peroxide or -CPBA. This modification alters electronic properties and bioactivity.
Cycloaddition Reactions
The pyrazole ring may participate in [3+2] cycloadditions with dipolarophiles, expanding its utility in heterocyclic chemistry .
Industrial and Research Applications
Agrochemical Development
Thioether-containing pyrazoles are explored as herbicides and fungicides. The methylsulfanyl group’s lipophilicity enhances membrane permeability in plant pathogens.
Material Science
Pyrazole-based ligands coordinate with transition metals (e.g., Cu, Pd) to form catalysts for cross-coupling reactions .
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